- Quinolone derivatives containing strained spirocycle as orally active glycogen synthase kinase 3β (GSK-3β) inhibitors for type 2 diabetics, Bioorganic & Medicinal Chemistry, 2012, 20(3), 1188-1200
Cas no 896734-87-5 (2-(1-aminocyclopentyl)ethan-1-ol)
2-(1-aminocyclopentyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-amino-1-(2-hydroxyethyl)cyclopentane
- 2-(1-aminocyclopentyl)ethanol
- 2-(1-aminocyclopentyl)ethan-1-ol
- Cyclopentaneethanol, 1-amino-
- AEOJCRVFEIVJSZ-UHFFFAOYSA-N
- 1-Aminocyclopentaneethanol (ACI)
-
- MDL: MFCD19207613
- Inchi: 1S/C7H15NO/c8-7(5-6-9)3-1-2-4-7/h9H,1-6,8H2
- InChI Key: AEOJCRVFEIVJSZ-UHFFFAOYSA-N
- SMILES: OCCC1(CCCC1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 86.9
- Topological Polar Surface Area: 46.2
2-(1-aminocyclopentyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00844-5g |
2-(1-aminocyclopentyl)ethan-1-ol |
896734-87-5 | 95% | 5g |
$1850 | 2023-09-07 | |
| TRC | A618125-10mg |
2-(1-aminocyclopentyl)ethan-1-ol |
896734-87-5 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A618125-50mg |
2-(1-aminocyclopentyl)ethan-1-ol |
896734-87-5 | 50mg |
$ 210.00 | 2022-06-08 | ||
| TRC | A618125-100mg |
2-(1-aminocyclopentyl)ethan-1-ol |
896734-87-5 | 100mg |
$ 295.00 | 2022-06-08 | ||
| Ambeed | A633338-1g |
2-(1-Aminocyclopentyl)ethanol |
896734-87-5 | 97% | 1g |
$1924.0 | 2025-04-15 | |
| A2B Chem LLC | AW05586-50mg |
2-(1-aminocyclopentyl)ethan-1-ol |
896734-87-5 | 95% | 50mg |
$237.00 | 2024-04-19 | |
| A2B Chem LLC | AW05586-100mg |
2-(1-aminocyclopentyl)ethan-1-ol |
896734-87-5 | 95% | 100mg |
$335.00 | 2024-04-19 | |
| A2B Chem LLC | AW05586-250mg |
2-(1-aminocyclopentyl)ethan-1-ol |
896734-87-5 | 95% | 250mg |
$463.00 | 2024-04-19 | |
| A2B Chem LLC | AW05586-500mg |
2-(1-aminocyclopentyl)ethan-1-ol |
896734-87-5 | 95% | 500mg |
$708.00 | 2024-04-19 | |
| A2B Chem LLC | AW05586-1g |
2-(1-aminocyclopentyl)ethan-1-ol |
896734-87-5 | 95% | 1g |
$899.00 | 2024-04-19 |
2-(1-aminocyclopentyl)ethan-1-ol Production Method
Production Method 1
2-(1-aminocyclopentyl)ethan-1-ol Raw materials
2-(1-aminocyclopentyl)ethan-1-ol Preparation Products
2-(1-aminocyclopentyl)ethan-1-ol Suppliers
2-(1-aminocyclopentyl)ethan-1-ol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-(1-aminocyclopentyl)ethan-1-ol
2-(1-Aminocyclopentyl)ethan-1-ol: A Comprehensive Overview
2-(1-Aminocyclopentyl)ethan-1-ol, also known by its CAS number 896734-87-5, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis. Recent studies have highlighted its role in the development of novel materials, drug delivery systems, and bioactive compounds.
The molecular structure of 2-(1-Aminocyclopentyl)ethan-1-ol consists of a cyclopentane ring substituted with an amino group and a hydroxymethyl group. This arrangement provides the compound with both hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications. The presence of the amino group allows for easy functionalization, enabling the creation of derivatives with tailored properties.
Recent research has focused on the synthesis and characterization of 2-(1-Aminocyclopentyl)ethan-1-ol derivatives. For instance, studies have demonstrated the ability to modify this compound to enhance its biocompatibility, making it a promising candidate for biomedical applications. Additionally, its ability to form stable complexes with metal ions has been explored in the context of catalysis and sensing technologies.
In terms of synthesis, 2-(1-Aminocyclopentyl)ethan-1-ol can be prepared via various routes, including ring-opening reactions and catalytic hydrogenation. These methods have been optimized to improve yield and purity, ensuring that the compound is accessible for large-scale applications. The development of green chemistry approaches has also been a focus, with researchers exploring environmentally friendly pathways for its production.
The applications of 2-(1-Aminocyclopentyl)ethan-1-ol span multiple industries. In the pharmaceutical sector, it has been used as an intermediate in the synthesis of bioactive compounds, including potential drug candidates for treating neurological disorders. Its role as a chiral building block in asymmetric synthesis has further expanded its utility in medicinal chemistry.
In materials science, 2-(1-Aminocyclopentyl)ethan-1-ol has been employed in the development of advanced polymers and coatings. Its ability to participate in polymerization reactions under mild conditions makes it an attractive option for creating high-performance materials with tailored mechanical and thermal properties.
Furthermore, recent advancements in nanotechnology have leveraged the unique properties of 2-(1-Aminocyclopentyl)ethan-1-ol to create nanomaterials with enhanced functionality. For example, it has been used as a stabilizing agent in the synthesis of nanoparticles, improving their dispersion and stability in various solvents.
The future prospects for 2-(1-Aminocyclopentyl)ethan-1-ol are highly promising. With ongoing research into its chemical properties and potential applications, this compound is expected to play an increasingly important role in both academic and industrial settings. Its versatility as a building block for complex molecules positions it as a key player in the development of next-generation materials and therapies.
In conclusion, 2-(1-Aminocyclopentyl)ethan-1-ol (CAS No: 896734-87) is a multifaceted compound with immense potential across diverse fields. Its unique structure, coupled with recent advancements in synthesis and application techniques, ensures that it will remain at the forefront of chemical innovation for years to come.
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